(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1630023-01-6
VCID:
VC0148863
InChI:
InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C
Molecular Formula:
C27H37NO8
Molecular Weight:
503.6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
CAS No.: 1630023-01-6
Cat. No.: VC0148863
Molecular Formula: C27H37NO8
Molecular Weight: 503.6
* For research use only. Not for human or veterinary use.
Specification
| Description | UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1630023-01-6 |
| Molecular Formula | C27H37NO8 |
| Molecular Weight | 503.6 |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 |
| Standard InChI Key | CMXUADKSHAPHSQ-MYQCPFBQSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C |
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